Bornelone, (3Z,5E)-

Description

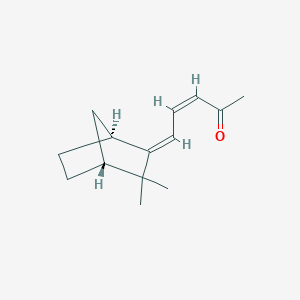

Structure

2D Structure

3D Structure

Properties

CAS No. |

58404-77-6 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

(Z,5E)-5-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene]pent-3-en-2-one |

InChI |

InChI=1S/C14H20O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-6,11-12H,7-9H2,1-3H3/b5-4-,13-6+/t11-,12+/m0/s1 |

InChI Key |

WDMFHQNUSVLQMS-LJILDQAYSA-N |

Isomeric SMILES |

CC(=O)/C=C\C=C\1/[C@H]2CC[C@H](C2)C1(C)C |

Canonical SMILES |

CC(=O)C=CC=C1C2CCC(C2)C1(C)C |

Origin of Product |

United States |

System Setup:

Force Field Selection: A crucial first step is the selection of an appropriate force field. For a terpene-like unsaturated ketone such as (3Z,5E)-Bornelone, force fields like the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) would be suitable choices. nih.gov These force fields contain parameters for a wide variety of organic molecules. nih.gov For more complex or novel structures, parametrization may be necessary to ensure accurate representation of the molecule's potential energy surface. acs.org

Solvation: The molecule would be placed in a simulation box filled with a chosen solvent, such as water, to mimic physiological conditions, or an organic solvent to study its behavior in non-aqueous environments. The TIP3P water model is a common choice for aqueous simulations. chemrxiv.org

System Neutralization: If necessary, ions would be added to neutralize the system.

Simulation Protocol:

Energy Minimization: The initial system would be subjected to energy minimization to relax any steric clashes or unfavorable geometries. bioinformaticsreview.com

Equilibration: The system would then be gradually heated to the desired temperature and equilibrated under constant pressure to ensure it reaches a stable state.

Production Run: Following equilibration, the production MD simulation is run for a significant length of time (nanoseconds to microseconds) to generate trajectories of atomic motion. nih.gov

Analysis of Trajectories:the Trajectories Obtained from the Md Simulation Can Be Analyzed to Extract a Wealth of Information About the Dynamic Behavior of 3z,5e Bornelone.

Conformational Analysis: The simulation would reveal the different conformations the molecule adopts over time. Clustering algorithms can be used to group similar structures and identify the most populated conformational states.

Flexibility Analysis: The root-mean-square fluctuation (RMSF) of each atom can be calculated to identify the most flexible regions of the molecule. For (3Z,5E)-Bornelone, this could provide insights into the flexibility of the carbon backbone and the rotational freedom around single bonds.

Solvation Shell Structure: The arrangement of solvent molecules around (3Z,5E)-Bornelone can be characterized by calculating radial distribution functions (RDFs). This would show how the polar ketone group and the nonpolar hydrocarbon regions interact with the solvent.

Hypothetical Data from MD Simulations of (3Z,5E)-Bornelone:

The following tables illustrate the type of data that could be generated from a hypothetical MD simulation of (3Z,5E)-Bornelone in a water solvent.

Table 1: Key Simulation Parameters This table outlines a possible set of parameters for a molecular dynamics simulation of (3Z,5E)-Bornelone.

| Parameter | Value |

| Force Field | General AMBER Force Field (GAFF) |

| Software | GROMACS |

| Box Type | Cubic |

| Solvent | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 200 ns |

Table 2: Hypothetical Root-Mean-Square Fluctuation (RMSF) Data This table shows hypothetical RMSF values for different carbon atoms in the (3Z,5E)-Bornelone backbone, indicating regions of higher and lower flexibility.

| Atom Group | Hypothetical RMSF (nm) |

| C1-C3 | 0.08 |

| C4-C6 | 0.15 |

| C7-C9 | 0.12 |

| C10 (Methyl) | 0.20 |

Chemical Transformations and Reactivity Studies of 3z,5e Bornelone

Mechanistic Investigations of Electrophilic and Nucleophilic Additions to Dienone System

The conjugated dienone system in (3Z,5E)-bornelone is expected to be the primary site of reactivity. Electrophilic addition reactions, for instance with hydrogen halides, would likely proceed via the formation of a resonance-stabilized allylic carbocation. libretexts.orgopenstax.org The regioselectivity of such an addition (1,2- vs. 1,4-addition) would be a key area of investigation, influenced by both electronic and steric factors imparted by the bornelone (B1200206) scaffold and the specific (3Z,5E) geometry. masterorganicchemistry.com

Nucleophilic additions, particularly conjugate additions (Michael-type reactions), are also anticipated. libretexts.org The stereochemistry of the dienone would play a crucial role in directing the approach of the nucleophile. The mechanism of these additions, whether under kinetic or thermodynamic control, would determine the final product distribution. masterorganicchemistry.comacs.org

Table 1: Anticipated Addition Reactions of (3Z,5E)-Bornelone (Hypothetical)

| Reaction Type | Reagent | Potential Products | Mechanistic Considerations |

|---|---|---|---|

| Electrophilic Addition | HBr | 1,2-adduct, 1,4-adduct | Formation of a resonance-stabilized allylic carbocation. libretexts.orgopenstax.org |

Stereospecific and Stereoselective Reactions at Olefinic Centers

The dienone moiety of (3Z,5E)-bornelone could potentially act as a diene in Diels-Alder reactions. wikipedia.org The (3Z,5E) configuration would necessitate the diene adopting an s-cis or s-trans conformation for the reaction to occur, and the stereochemistry of the starting diene would be reflected in the product. ucalgary.camasterorganicchemistry.com The facial selectivity of the cycloaddition would be influenced by the steric hindrance of the bornelone framework.

The reduction of the olefinic double bonds in (3Z,5E)-bornelone would be another important transformation. Catalytic hydrogenation could lead to a variety of saturated or partially saturated products depending on the catalyst and reaction conditions. rsc.org Achieving stereocontrol in these reductions would be a significant synthetic challenge, with the catalyst and the substrate's stereochemistry dictating the stereochemical outcome. researchgate.netdiva-portal.org

Table 2: Potential Stereoselective Reactions of (3Z,5E)-Bornelone (Hypothetical)

| Reaction Type | Key Feature | Expected Outcome | References for General Principles |

|---|---|---|---|

| Diels-Alder Reaction | Diene stereochemistry | Stereospecific formation of a cyclohexene (B86901) ring. | wikipedia.orgucalgary.camasterorganicchemistry.com |

Isomerization Dynamics and Interconversion Pathways for (3Z,5E)-Bornelone

The geometric isomers of bornelone are expected to be interconvertible under certain conditions.

The presence of acid could catalyze the isomerization of the (3Z,5E) double bonds to more stable configurations. rsc.orgscielo.br The mechanism would likely involve protonation of the carbonyl oxygen, leading to a delocalized cation that allows for rotation around the carbon-carbon single bonds within the conjugated system.

Photochemical isomerization, induced by UV light, is a common reaction for conjugated systems and could lead to a mixture of geometric isomers. rsc.orgmsu.eduacs.org The photostationary state would depend on the wavelength of light used and the molar absorptivities of the different isomers. Thermal isomerization could also occur, potentially favoring the thermodynamically most stable isomer. mcgill.camdpi.com

Table 3: Potential Isomerization Pathways for (3Z,5E)-Bornelone (Hypothetical)

| Isomerization Type | Driving Force | Potential Outcome | References for General Principles |

|---|---|---|---|

| Acid-Catalyzed | Protonation of carbonyl | Interconversion to other geometric isomers. | rsc.orgscielo.br |

| Photochemical | UV light absorption | Formation of a photostationary state of isomers. | rsc.orgmsu.eduacs.org |

Derivatization and Scaffold Modification for Analog Generation

The generation of analogs of (3Z,5E)-Bornelone is a key strategy for exploring its chemical space and potential applications. This involves the targeted modification of its distinct structural components: the flexible penten-2-one backbone and the rigid 3,3-dimethylbicyclo[2.2.1]hept-2-ylidene moiety. These modifications can lead to a diverse library of compounds with potentially altered chemical and physical properties.

Functionalization of the Penten-2-one Backbone

The penten-2-one backbone of (3Z,5E)-Bornelone features an α,β-unsaturated ketone, a versatile functional group that is amenable to a variety of chemical transformations. This reactivity allows for the introduction of diverse substituents and the modification of the electronic and steric properties of the molecule.

Key reactive sites on the penten-2-one backbone include the carbonyl group, the α-carbon, and the β-carbon of the enone system. The conjugated system allows for 1,2-addition to the carbonyl group and 1,4-conjugate addition.

Table 1: Potential Functionalization Reactions of the Penten-2-one Backbone

| Reaction Type | Reagents and Conditions | Potential Products |

| 1,4-Conjugate Addition (Michael Addition) | Organocuprates (R₂CuLi), thiols, amines, enamines | β-substituted ketones |

| 1,2-Addition to Carbonyl | Organolithium reagents (RLi), Grignard reagents (RMgX) | Tertiary alcohols |

| Reduction of Carbonyl Group | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Allylic alcohols |

| Reduction of C=C Double Bond | Catalytic hydrogenation (H₂, Pd/C), dissolving metal reduction | Saturated ketones |

| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | α,β-epoxy ketone |

| Wittig Reaction | Phosphorus ylides (R₃P=CR'R'') | Extended diene systems |

| Heterocycle Formation | Hydrazine derivatives, hydroxylamine, ureas | Pyrazolines, isoxazolines, dihydropyrimidinones |

Research on α,β-unsaturated ketones has demonstrated their utility as key intermediates in the synthesis of various heterocyclic compounds. For instance, their reaction with amidines can yield pyrimidines, while treatment with substituted hydrazines can lead to the formation of pyrazoles with defined regiochemistry. nih.gov These transformations highlight the potential of the penten-2-one backbone of (3Z,5E)-Bornelone to serve as a scaffold for generating a library of diverse heterocyclic analogs.

Furthermore, the OH-radical-initiated oxidation of similar penten-2-one structures has been studied, suggesting that the backbone can be susceptible to atmospheric or radical-initiated degradation and transformation, which could be a consideration in its environmental fate or application in biological systems. copernicus.org

Chemical Modifications of the 3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene Moiety

The 3,3-dimethylbicyclo[2.2.1]hept-2-ylidene moiety provides a rigid and sterically demanding framework for the (3Z,5E)-Bornelone molecule. Modification of this part of the scaffold is more challenging due to its lower reactivity compared to the penten-2-one backbone. However, specific transformations can be envisaged to access novel analogs.

The primary sites for potential modification on this moiety are the exocyclic double bond and the C-H bonds of the bicyclic ring system. The exocyclic double bond is a key feature, and its reactivity can be compared to other bicyclic systems. Studies on related compounds with exocyclic double bonds have shown their susceptibility to addition reactions. acs.org

Table 2: Potential Modifications of the 3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene Moiety

| Reaction Type | Reagents and Conditions | Potential Products |

| Addition to Exocyclic Double Bond | Halogens (Br₂, Cl₂), hydrohalogenation (HBr, HCl) | Dihaloalkanes, haloalkanes |

| Oxidative Cleavage of Exocyclic Double Bond | Ozonolysis (O₃) followed by reductive or oxidative workup | Ketone and aldehyde/carboxylic acid |

| Allylic Functionalization | N-Bromosuccinimide (NBS) followed by nucleophilic substitution | Allylic substituted products |

| C-H Activation/Functionalization | Transition metal catalysts (e.g., Pd, Rh) | Arylated or alkylated bicyclic rings |

While direct functionalization of the bicyclic core is challenging, advancements in C-H activation chemistry may provide routes to introduce new substituents. Palladium-catalyzed cross-coupling reactions, for example, have been successfully applied to functionalize C-H bonds in complex molecules, and similar strategies could potentially be adapted for the modification of the bornelone scaffold. researchgate.net

The synthesis of derivatives where the exocyclic double bond is modified has been reported for similar structures, such as 2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl acetate (B1210297) and 2-(3,3-Dimethylbicyclo(2.2.1)hept-2-ylidene)ethyl isobutyrate. chemspider.comnih.gov These examples suggest that the exocyclic double bond can serve as a handle for introducing a variety of functional groups, thereby expanding the range of accessible analogs.

Theoretical and Computational Chemistry of 3z,5e Bornelone

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the molecular properties of organic compounds like Bornelone (B1200206). These methods model the behavior of electrons and nuclei to determine the molecule's geometry, energy, and reactivity. numberanalytics.com

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. numberanalytics.com For a molecule like (3Z,5E)-Bornelone, DFT simulations would be instrumental in mapping its electronic landscape. vulcanchem.com By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G), the molecular geometry can be optimized to find the lowest energy conformation. rroij.com This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. rroij.com These calculations are essential for understanding the molecule's stability and the spatial arrangement of its atoms.

For higher accuracy in energy and property predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled-Cluster (CCSD(T)) theory can be employed. nih.govnih.gov These methods, while more computationally intensive than DFT, provide more precise calculations of electronic energies by accounting for electron correlation more rigorously. nih.gov For (3Z,5E)-Bornelone, high-accuracy calculations would yield reliable predictions of properties such as proton affinity and ionization potential, which are crucial for understanding its chemical behavior. acs.org

Conformational Analysis and Potential Energy Surface Mapping

The rigid bicyclo[2.2.1]heptane skeleton of Bornelone limits its conformational flexibility. vulcanchem.com However, the conjugated diene side chain can adopt different spatial arrangements. Conformational analysis involves systematically exploring these arrangements to identify stable isomers and the energy barriers between them. By mapping the potential energy surface, computational methods can identify local and global energy minima corresponding to different conformers. Studies on similar terpenes suggest that the (E) configuration at double bonds often leads to lower torsional strain and more planar geometries, which enhances π-orbital overlap. vulcanchem.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which aids in their experimental identification and characterization. nih.govchemsociety.org.ng

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of (3Z,5E)-Bornelone. These predictions are based on the calculated electron density around each nucleus in the optimized molecular structure.

Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies corresponding to the normal modes of the molecule. mdpi.com These calculated frequencies can be compared with experimental data to confirm the molecular structure. sns.it For a molecule with a conjugated system like Bornelone, characteristic C=C stretching frequencies in the IR spectrum would be expected.

UV-Vis Maxima: The extended π-system in the conjugated diene portion of (3Z,5E)-Bornelone suggests it would absorb UV radiation. vulcanchem.com Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding UV-Vis absorption maxima (λ_max). This property is relevant to its potential application as a UV absorber. scribd.comljmu.ac.uk

Below is an interactive table summarizing the types of spectroscopic parameters that can be predicted for (3Z,5E)-Bornelone using computational methods.

| Spectroscopic Parameter | Computational Method | Predicted Information |

| NMR Chemical Shifts | GIAO, CSGT | ¹H and ¹³C chemical shifts |

| Vibrational Frequencies | DFT, MP2 | IR and Raman peak positions and intensities |

| UV-Vis Absorption | TD-DFT | Wavelength of maximum absorption (λ_max) |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can elucidate the pathways of chemical reactions involving (3Z,5E)-Bornelone. mdpi.comdiva-portal.org By calculating the energies of reactants, products, and intermediate transition states, a detailed reaction mechanism can be constructed. rsc.org For instance, the susceptibility of the diene moiety to electrophilic addition could be modeled to understand its reactivity. vulcanchem.com Identifying the transition state structures and their corresponding energy barriers provides insight into the kinetics and feasibility of different reaction pathways. rsc.org Such studies are crucial for predicting the chemical behavior and stability of the compound.

Stereochemical Stability and Energetics of Isomer Interconversion Barriers

The stereochemistry of the double bonds, (3Z,5E), is a critical feature of this isomer of Bornelone. Computational studies can quantify the relative stabilities of different stereoisomers (e.g., (3E,5E), (3Z,5Z), (3E,5Z)). vulcanchem.com By calculating the ground-state energies of each isomer, their thermodynamic stability can be compared. Furthermore, the energy barriers for the interconversion between these isomers, for example, through photoisomerization or thermal pathways, can be calculated by locating the relevant transition states. This information is vital for understanding the conditions under which the (3Z,5E) isomer is stable and for designing synthetic routes that yield the desired stereochemistry. vulcanchem.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and molecular systems. zenodo.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions, conformational changes, and intermolecular interactions at an atomic level of detail. zenodo.org While specific molecular dynamics studies on (3Z,5E)-Bornelone are not available in published literature, this section outlines the theoretical framework and potential application of MD simulations to elucidate its dynamic properties.

The primary objective of conducting MD simulations on (3Z,5E)-Bornelone would be to understand its conformational flexibility and dynamic behavior in various environments. Such simulations could reveal the accessible conformations of the molecule, the energy barriers between different conformational states, and the influence of solvent on its structural dynamics.

A hypothetical MD simulation of (3Z,5E)-Bornelone would typically involve the following steps:

Enzymatic and Biocatalytic Transformations of Bornelone Scaffolds

Screening of Biocatalysts for Stereoselective Reactions on (3Z,5E)-Bornelone Analogs

The discovery of effective biocatalysts is a critical first step in developing enzymatic transformations. This typically involves screening a diverse range of microorganisms, such as fungi and yeasts, or isolated enzymes for their ability to catalyze the desired reaction on a target substrate. researchgate.netnih.gov For bicyclic ketones structurally similar to Bornelone (B1200206), whole-cell biocatalysis is often advantageous as it contains the necessary enzymes and cofactor regeneration systems. nih.gov

A common approach involves incubating the substrate with a panel of microorganisms and analyzing the reaction mixture for the formation of new products. For instance, in studies on the reduction of bicyclic ketones like bicyclo[3.2.0]hept-2-en-6-one, various yeasts and fungi have been screened to identify those that can perform stereoselective reductions of the ketone functionality. mdpi.com These screenings can reveal biocatalysts that produce specific stereoisomers of the corresponding alcohol, which are valuable chiral building blocks for the synthesis of more complex molecules. The choice of biocatalyst can dramatically influence the stereochemical outcome of the reaction.

Table 1: Illustrative Results from Screening Biocatalysts for the Reduction of a Bicyclic Ketone Analog

| Biocatalyst | Product(s) | Stereoselectivity |

| Baker's Yeast | Mixture of exo and endo alcohols | Moderate |

| Curvularia lunata | Primarily endo alcohol and optically active ketone | High |

| Mortierella ramanniana | Primarily endo alcohol and optically active ketone | High |

This table is a generalized representation based on findings for analogous bicyclic ketones.

Enzyme-Mediated Oxidations and Reductions of Dienone Functionality

The dienone functionality present in Bornelone analogs is a prime target for enzymatic oxidation and reduction. These transformations can alter the electronic and structural properties of the molecule, leading to a diverse array of products.

Reductions: Enzymatic reduction of the ketone group in bicyclic dienones is a common transformation, typically mediated by oxidoreductases, specifically dehydrogenases. These enzymes utilize cofactors such as NAD(P)H to deliver hydride to the carbonyl carbon, resulting in the formation of a secondary alcohol. The stereochemistry of the resulting alcohol is determined by the specific enzyme used. For example, the reduction of bicyclic ketones can yield either the exo or endo alcohol with high enantiomeric excess, depending on the facial selectivity of the enzyme. mdpi.com

Oxidations: A particularly powerful enzymatic oxidation applicable to cyclic ketones is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). researchgate.netrsc.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester). harvard.eduthieme-connect.de This transformation is highly valuable for breaking carbon-carbon bonds and creating new functionalities. researchgate.net For instance, the enzymatic Baeyer-Villiger oxidation of norcamphor, a bicyclic ketone model system, has been demonstrated to produce the corresponding lactone, highlighting the potential for such transformations on Bornelone-type scaffolds. researchgate.net The regioselectivity of the oxygen insertion is a key feature of BVMOs and can often be predicted based on the enzyme's known substrate preferences. nih.gov

Enzymatic Functionalization of the Bicyclic System

Beyond the dienone moiety, the bicyclic core of Bornelone analogs can be functionalized using various enzymatic reactions, most notably hydroxylation. This process introduces a hydroxyl group (-OH) at a specific position on the carbon skeleton, a reaction that is often challenging to achieve with high selectivity using traditional chemical methods.

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes renowned for their ability to catalyze the hydroxylation of non-activated C-H bonds. nih.gov These enzymes are central to the biosynthesis and modification of terpenoids in nature. nih.govresearchgate.net By selecting the appropriate P450 enzyme, it is possible to introduce a hydroxyl group at a specific and predictable position on the bicyclic ring system of a terpenoid substrate. oup.comrsc.org This targeted functionalization is invaluable for creating derivatives with altered biological activities or for providing a handle for further chemical modifications. The regioselectivity of P450 enzymes can be engineered through techniques like site-directed mutagenesis to achieve hydroxylation at desired positions. oup.com

Investigation of Enzyme Specificity and Regioselectivity towards (3Z,5E)-Bornelone Analogs (in non-human in vitro or model systems)

Understanding the specificity and regioselectivity of enzymes is crucial for their effective application in synthesis. mdpi.com For Bornelone-like scaffolds, this involves studying how different enzymes interact with the substrate to produce specific products.

The stereoselectivity of an enzyme determines which stereoisomer of a product is formed. For example, in the reduction of a prochiral ketone, one enzyme might produce the (R)-alcohol while another produces the (S)-alcohol. This is often investigated by analyzing the product mixture using chiral chromatography.

Regioselectivity refers to the enzyme's preference for reacting at a particular position in the molecule. mdpi.com In the context of Baeyer-Villiger oxidation of an unsymmetrical bicyclic ketone, a BVMO will typically favor the insertion of oxygen on one side of the carbonyl group over the other, leading to a specific lactone regioisomer. nih.gov Similarly, for P450-catalyzed hydroxylations, the enzyme's active site directs the oxidation to a specific C-H bond on the bicyclic scaffold. researchgate.net The outcome of these reactions is highly dependent on the precise fit of the substrate within the enzyme's active site.

Table 2: Regioselectivity in the Enzymatic Baeyer-Villiger Oxidation of a Model Bicyclic Ketone

| Enzyme | Major Product | Minor Product |

| Cyclohexanone Monooxygenase | "Normal" Lactone | "Abnormal" Lactone |

| Engineered BVMO Variant | "Abnormal" Lactone | "Normal" Lactone |

"Normal" and "abnormal" refer to the lactone formed based on the established migratory aptitude of the adjacent carbon atoms. This table is illustrative.

Biocatalytic Pathways for Structural Diversification of Bornelone Derivatives

The true power of biocatalysis lies in its potential for creating a wide range of molecular diversity from a single starting material. By combining different enzymatic transformations, it is possible to devise biocatalytic pathways for the structural diversification of Bornelone-like scaffolds.

For example, a parent bicyclic dienone could first undergo a stereoselective reduction to produce a specific chiral alcohol. This alcohol could then be a substrate for a P450 monooxygenase, which introduces a hydroxyl group at a different position on the molecule. Alternatively, the initial dienone could be subjected to a Baeyer-Villiger oxidation to form a lactone, which could then be further modified by other enzymes.

These multi-step enzymatic syntheses, often referred to as biocatalytic cascades, can be performed in a single pot, either with multiple isolated enzymes or within a single engineered microorganism. Such approaches are highly efficient and align with the principles of green chemistry. The diversification of terpenoid structures through enzymatic means is a rapidly advancing field, with new enzymes and pathways being discovered that can generate novel and complex molecules. rsc.orgnih.govnih.govnih.gov

Advanced Analytical Methodologies for 3z,5e Bornelone Research

Chromatographic Method Development for High-Resolution Separation of Isomers

The presence of multiple isomers in synthetic or natural samples of Bornelone (B1200206) requires sophisticated chromatographic techniques to achieve adequate separation for accurate characterization and quantification. nih.govhplc.today

High-Performance Liquid Chromatography (HPLC) for Isomeric Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the isomeric purity and quantifying (3Z,5E)-Bornelone. coriolis-pharma.com Its versatility allows for the development of methods tailored to the specific properties of the isomers.

Reversed-Phase and Normal-Phase HPLC Optimization

The choice between reversed-phase (RP) and normal-phase (NP) HPLC is a critical first step in method development, dictated by the polarity and solubility of the Bornelone isomers. sepscience.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC and is often the first choice for method development due to its versatility and reliability. sepscience.com In RP-HPLC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. phenomenex.comwikipedia.org Separation is based on the hydrophobic interactions between the analytes and the stationary phase; more hydrophobic isomers will be retained longer on the column. phenomenex.com Gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to effectively separate isomers with a range of polarities. wikipedia.org

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase (e.g., silica, cyano, or amino) and a non-polar mobile phase (like hexane (B92381) or heptane (B126788) with a polar modifier). sepscience.comelementlabsolutions.comphenomenex.com This technique is particularly useful for separating isomers that are highly soluble in organic solvents and for resolving positional isomers. elementlabsolutions.comwaters.com The optimization of the mobile phase composition, specifically the type and concentration of the polar modifier, is crucial for achieving the desired separation of Bornelone isomers. nih.gov

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

| Stationary Phase | Non-polar (e.g., C18, C8) phenomenex.com | Polar (e.g., Silica, Cyano, Amino) elementlabsolutions.comphenomenex.com |

| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol) wikipedia.org | Non-polar (e.g., Hexane/Ethyl Acetate) sepscience.com |

| Separation Principle | Hydrophobic interactions phenomenex.com | Adsorption and polarity-based interactions phenomenex.com |

| Typical Analytes | Non-polar to moderately polar compounds sepscience.com | Lipophilic and moderately polar to polar compounds elementlabsolutions.comwaters.com |

Chiral HPLC for Enantiomeric Resolution

Since (3Z,5E)-Bornelone possesses chiral centers, its enantiomers can exhibit different biological activities. Chiral HPLC is essential for separating these enantiomers to assess enantiomeric purity and isolate specific stereoisomers. phenomenex.comhumanjournals.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com Polysaccharide-based CSPs are widely used and have demonstrated broad applicability for separating a variety of chiral compounds. phenomenex.com Both normal-phase and reversed-phase modes can be used in chiral HPLC, depending on the specific CSP and the analyte. phenomenex.com The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase to achieve baseline separation of the enantiomers. sigmaaldrich.com

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds and for detecting trace amounts of substances. phenomenex.comphenomenex.com For non-volatile compounds like Bornelone, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. obrnutafaza.hrchromtech.com

Derivatization reactions, such as silylation, acylation, or alkylation, replace active hydrogens in the molecule, making the resulting derivative more suitable for GC. obrnutafaza.hrchromtech.com The choice of derivatizing agent is critical and should result in a stable derivative that provides good chromatographic separation. chromtech.com

For trace analysis, techniques like splitless injection are employed to introduce the entire sample into the column, maximizing sensitivity. phenomenex.com The high sensitivity of GC detectors, such as the flame ionization detector (FID), makes it possible to detect and quantify very low levels of Bornelone derivatives. researchgate.net When coupled with appropriate sampling techniques, GC can be used for the analysis of trace levels of hydrocarbons and other volatile organic compounds in various matrices. chalmers.sescioninstruments.comresearchgate.net

| Derivatization Technique | Target Functional Groups | Common Reagents | Benefits |

| Silylation | -OH, -COOH, -NH, -SH obrnutafaza.hr | TMS, TBDMS chromtech.com | Increases volatility, thermal stability obrnutafaza.hr |

| Acylation | -OH, -NH2 chromtech.com | Acetic anhydride, Trifluoroacetic anhydride | Improves selectivity and detection obrnutafaza.hr |

| Alkylation | Acidic hydroxyls, Amines chromtech.com | Alkyl halides, Diazomethane | Varies retention time, can be used in extractive procedures obrnutafaza.hr |

Supercritical Fluid Chromatography (SFC) for Stereoisomer Separations

Supercritical fluid chromatography (SFC) has emerged as a valuable "green" alternative to normal-phase HPLC for the separation of stereoisomers. europeanpharmaceuticalreview.comymcamerica.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol. ymcamerica.comnih.gov This results in faster separations and reduced solvent consumption compared to HPLC. ymcamerica.com

SFC is particularly well-suited for chiral separations on polysaccharide-based chiral stationary phases. europeanpharmaceuticalreview.comresearchgate.net The technique has shown high enantiorecognition ability, often superior to NP-HPLC for certain compounds. europeanpharmaceuticalreview.com Method development in SFC involves optimizing parameters such as the type and percentage of the modifier, the back pressure, and the temperature to achieve the desired resolution of stereoisomers. hpst.cz The use of basic or acidic additives in the mobile phase can significantly improve peak shape and enantioseparation for ionizable compounds. europeanpharmaceuticalreview.com

Hyphenated Analytical Techniques for Comprehensive Characterization

To obtain comprehensive information about (3Z,5E)-Bornelone, chromatographic techniques are often coupled with powerful spectroscopic detectors in what are known as hyphenated techniques. chromatographytoday.comresearchgate.netsaspublishers.com These methods combine the separation power of chromatography with the identification capabilities of spectroscopy. researchgate.net

Commonly used hyphenated techniques in chemical analysis include:

Gas Chromatography-Mass Spectrometry (GC-MS): Provides structural information and molecular weight of volatile compounds separated by GC. chromatographytoday.com

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique used for the identification and quantification of a wide range of compounds separated by HPLC. chromatographytoday.comresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): Allows for the direct structural elucidation of compounds as they elute from the HPLC column. nih.gov

LC-MS and GC-MS for Coupled Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the analysis of terpenoids. acs.org GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like monoterpenoids and their derivatives. nih.gov The process involves the separation of components in a mixture based on their volatility and interaction with a stationary phase, followed by detection and identification by mass spectrometry, which provides information on the molecular weight and fragmentation pattern of the analyte. acs.orgnih.gov For the analysis of (3Z,5E)-Bornelone, GC-MS would facilitate its separation from other isomers, such as those of borneol and isoborneol, and provide a distinct mass spectrum for identification. researchgate.net The use of high-temperature headspace GC-MS can also be a robust method for quantitative analysis in various matrices. acs.org

LC-MS is a complementary technique that is indispensable for analyzing less volatile, thermally labile, or more polar compounds. mdpi.com In the context of (3Z,5E)-Bornelone research, LC-MS could be used to analyze potential derivatives or degradation products. The combination of LC for separation with MS for detection allows for the analysis of complex mixtures with high sensitivity and specificity. mdpi.com Both techniques are central to metabolomic studies and the comprehensive chemical profiling of natural product extracts where (3Z,5E)-Bornelone might be present. mdpi.com

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. |

| Application to (3Z,5E)-Bornelone | Separation from other volatile terpenoids and isomers; structural confirmation via fragmentation patterns. |

| Sample Requirements | Volatile and thermally stable. Derivatization may be required for polar compounds. |

| Typical Column | Rxi-35, DB-5ms, or similar non-polar to mid-polar capillary columns. |

| Hypothetical Retention Time | Dependent on column and temperature program; distinct from other borneol isomers. |

| Detection | Mass analyzer (e.g., Quadrupole, Time-of-Flight) provides molecular weight and structural fragments. |

This table provides an illustrative summary of GC-MS parameters for terpenoid analysis.

LC-NMR and LC-IR for Online Structural Elucidation

For unambiguous structure determination, especially when dealing with novel compounds or complex isomeric mixtures, online hyphenated techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Infrared Spectroscopy (LC-IR) are invaluable. LC-NMR combines the high-resolution separation of HPLC with the powerful structure elucidation capabilities of NMR spectroscopy. mdpi.com This allows for the acquisition of detailed structural information, including stereochemistry, from individual components within a mixture without the need for prior isolation. numberanalytics.comsemanticscholar.org

The technique can be operated in on-flow, stopped-flow, or loop-storage modes. wiley.com In a stopped-flow experiment for (3Z,5E)-Bornelone, the chromatographic flow would be halted as the peak of interest passes through the NMR flow cell, allowing sufficient time to acquire detailed 1D and 2D NMR spectra (e.g., COSY, HMBC) to confirm its unique (3Z,5E)- configuration. wiley.com The use of cryogenic probes can further enhance sensitivity, making it possible to analyze compounds at lower concentrations. mdpi.comnih.gov LC-IR, while less common, provides real-time information about the functional groups present in the separated compounds, complementing the data from UV and MS detectors. jchps.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for High-Efficiency Separations

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that offers extremely high separation efficiency for charged and polar molecules. wiley.comukm.my The separation is based on the differential migration of analytes in an electric field. ukm.my When coupled to a mass spectrometer, CE-MS becomes a highly sensitive and selective method for analyzing complex biological and chemical mixtures. unistra.fr

While terpenoids like (3Z,5E)-Bornelone are typically neutral, CE-MS can be applied through techniques such as micellar electrokinetic chromatography (MEKC), where surfactants are used to create a pseudostationary phase that can separate neutral compounds. The high resolving power of CE makes it particularly suitable for separating closely related isomers that may be difficult to resolve by LC. chromatographyonline.com The technique is recognized for its capacity to analyze small sample volumes and its complementarity to LC-MS, making it a valuable tool in comprehensive analytical workflows for natural product characterization. wiley.com

Development and Validation of Robust Analytical Protocols for Research Applications

The generation of reliable and reproducible data in the study of (3Z,5E)-Bornelone hinges on the development and validation of robust analytical protocols. nih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mdpi.com This is essential for any quantitative analysis, from quality control to advanced research applications. mdpi.com

Validation is typically performed according to guidelines from the International Conference on Harmonisation (ICH). mdpi.com The process involves evaluating several key performance characteristics to ensure the method is reliable, accurate, and precise. nih.govisciii.es

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or other isomers.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined using recovery studies of a spiked matrix. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. thieme-connect.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. isciii.es

| Validation Parameter | Acceptance Criteria | Hypothetical Result for (3Z,5E)-Bornelone Method |

| Specificity | No interference at the retention time of the analyte. | The method successfully separated (3Z,5E)-Bornelone from other known isomers and matrix components. |

| Linearity (r²) | r² ≥ 0.999 | 0.9995 over a concentration range of 1-100 µg/mL. |

| Repeatability (RSD%) | RSD ≤ 2% | 0.85% |

| Intermediate Precision (RSD%) | RSD ≤ 3% | 1.42% |

| Accuracy (Recovery %) | 98.0% - 102.0% | 99.5% - 101.2% |

| LOD | Signal-to-Noise ratio of 3:1 | 0.15 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.50 µg/mL |

| Robustness | RSD ≤ 5% for all variations. | The method was robust to minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min). |

This interactive table presents hypothetical validation results for a newly developed HPLC-UV method for the quantification of (3Z,5E)-Bornelone, based on typical ICH guidelines.

Quantitative Spectroscopic Methods for Concentration Determination in Chemical Systems

Spectroscopic methods provide powerful tools for the quantitative determination of compounds like (3Z,5E)-Bornelone in various chemical systems. These methods are often rapid and can be non-destructive.

UV-Visible Spectrophotometry is a widely used technique for the quantification of compounds containing chromophores (light-absorbing groups). jchps.com Terpenoids containing α,β-unsaturated ketone structures, as may be present in bornelone derivatives, typically exhibit intense absorption bands in the UV region (210-330 nm). cabidigitallibrary.org According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve with standards of known concentration, the concentration of (3Z,5E)-Bornelone in an unknown sample can be determined. cabidigitallibrary.org While simple and cost-effective, its specificity can be limited in complex mixtures.

Quantitative NMR (qNMR) has emerged as a primary method for concentration determination due to its high precision and accuracy. sciepub.com Unlike other methods, NMR signal intensity is directly proportional to the number of atomic nuclei, making it a universal detector that often does not require a specific reference standard for the analyte itself. sciepub.com An internal standard of known purity and concentration is used, and the concentration of (3Z,5E)-Bornelone can be calculated by comparing the integral of one of its unique, well-resolved proton signals to the integral of a signal from the internal standard. This makes qNMR particularly powerful for quantifying isomers in a mixture where individual pure standards may not be available. sciepub.com

Q & A

Q. Q1. What spectroscopic methods are essential for characterizing the stereochemistry of (3Z,5E)-Bornelone, and how should experimental data be validated?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the double-bond geometry (3Z,5E), supported by nuclear Overhauser effect (NOE) experiments to distinguish cis (Z) and trans (E) configurations. Validate results with comparative analysis against known stereoisomers in databases like SciFinder or Reaxys. For absolute configuration, apply circular dichroism (CD) exciton chirality or Mosher’s method if chiral centers are present . Cross-reference with literature-reported ¹³C NMR shifts for structurally similar diketopiperazines to confirm assignments .

Q. Q2. How can researchers design a reproducible synthesis protocol for (3Z,5E)-Bornelone to minimize isomerization during reaction steps?

Methodological Answer: Optimize reaction conditions (e.g., low temperature, inert atmosphere) to stabilize the (3Z,5E) configuration. Use high-performance liquid chromatography (HPLC) with chiral columns to monitor intermediate stereochemical integrity. Validate purity via mass spectrometry (MS) and differential scanning calorimetry (DSC). Document solvent polarity and catalyst selection (e.g., palladium for cross-coupling) to prevent undesired isomerization, referencing protocols from marine-derived diketopiperazine syntheses .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported bioactivity data for (3Z,5E)-Bornelone across different assay systems?

Methodological Answer: Conduct meta-analyses of published IC₅₀ values, noting variables such as cell line specificity (e.g., H1N1 vs. other viral strains), solvent effects (DMSO vs. aqueous buffers), and assay sensitivity. Perform dose-response curves under standardized conditions and use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate findings with orthogonal assays (e.g., plaque reduction vs. qPCR for antiviral activity) .

Q. Q4. How can computational modeling predict the binding affinity of (3Z,5E)-Bornelone to viral targets, and what experimental validation is required?

Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) to simulate interactions between Bornelone and viral neuraminidase or protease active sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Compare results with known inhibitors (e.g., oseltamivir) to contextualize efficacy .

Q. Q5. What are the critical considerations for designing in vivo toxicity studies for (3Z,5E)-Bornelone, given its structural similarity to bioactive diketopiperazines?

Methodological Answer: Prioritize pharmacokinetic profiling (absorption, distribution, metabolism, excretion) using LC-MS/MS. Select animal models with homologous metabolic pathways (e.g., murine for preliminary studies) and monitor biomarkers (e.g., liver enzymes, cytokine levels). Reference toxicity data from structurally related compounds, such as marine-derived diketopiperazines, to identify potential risks .

Data Analysis & Literature Review

Q. Q6. How can researchers systematically address gaps in the literature on (3Z,5E)-Bornelone’s mechanism of action?

Methodological Answer: Use Boolean operators (AND/OR/NOT) in databases like PubMed or Web of Science to combine terms: e.g., "(3Z,5E)-Bornelone AND antiviral mechanism NOT industrial synthesis." Filter results by study type (e.g., in vitro, in vivo) and publication date (post-2010). Create a matrix to map known targets (e.g., viral entry vs. replication) and identify understudied pathways .

Q. Q7. What statistical approaches are appropriate for analyzing dose-dependent bioactivity in (3Z,5E)-Bornelone studies with small sample sizes?

Methodological Answer: Employ non-parametric tests (e.g., Mann-Whitney U) to compare treatment groups. Use bootstrapping to estimate confidence intervals for IC₅₀ values. For longitudinal data, apply mixed-effects models to account for inter-subject variability. Document effect sizes and power calculations to justify sample adequacy .

Experimental Design & Validation

Q. Q8. How should researchers optimize chromatographic conditions to separate (3Z,5E)-Bornelone from its stereoisomers in complex mixtures?

Methodological Answer: Screen reverse-phase HPLC columns (C18 vs. phenyl-hexyl) with gradient elution (acetonitrile/water + 0.1% formic acid). Adjust column temperature (30–50°C) to improve resolution. Validate with spiked samples and UV/Vis or MS detection. Compare retention times with synthetic standards .

Q. Q9. What controls are essential in bioactivity assays to confirm that (3Z,5E)-Bornelone’s effects are not artifacts of solvent or impurities?

Methodological Answer: Include solvent-only controls (e.g., DMSO at the same concentration) and purity-verified negative controls (e.g., inactive stereoisomers). Perform stability tests (e.g., LC-MS) to ensure Bornelone does not degrade during assays. Use positive controls (e.g., tamiflu for antiviral studies) to benchmark activity .

Synthesis & Structural Modification

Q. Q10. What strategies enable selective functionalization of (3Z,5E)-Bornelone’s diketopiperazine core without disrupting its stereochemistry?

Methodological Answer: Employ protecting groups (e.g., Fmoc for amines) during derivatization. Use mild coupling reagents (e.g., HATU/DIPEA) for amide bond formation. Monitor reactions via thin-layer chromatography (TLC) and terminate before side reactions occur. Validate products using 2D NMR (COSY, HSQC) to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.